However, scientific databases like PubChem do list the compound [].
Due to the presence of a quinoline ring structure, 4-Bromo-3-chloro-7-methoxyquinoline could hold potential for various research applications. Quinoline derivatives are known for a variety of biological activities, including:
4-Bromo-3-chloro-7-methoxyquinoline is an organic compound characterized by its molecular formula and a molecular weight of approximately . This compound features a quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine atoms at specific positions on the quinoline ring contributes to its unique chemical properties and potential biological activities.
Research indicates that 4-Bromo-3-chloro-7-methoxyquinoline exhibits potential biological activities, including:
The synthesis of 4-Bromo-3-chloro-7-methoxyquinoline typically involves a multi-step process:
4-Bromo-3-chloro-7-methoxyquinoline has several applications across various fields:
Interaction studies involving 4-Bromo-3-chloro-7-methoxyquinoline focus on its biochemical interactions with various targets:
Several compounds share structural similarities with 4-Bromo-3-chloro-7-methoxyquinoline. Here are some notable examples:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-6-methoxyquinoline | Bromine at position 4, methoxy at 6 | Lacks chlorine atom; different reactivity |
| 3-Bromo-4-chloro-6-methoxyquinoline | Bromine at position 3, chlorine at 4 | Different substitution pattern affects activity |
| 3-Bromo-7-methoxyquinoline | Bromine at position 3, methoxy at 7 | Similar but lacks chlorine; distinct properties |
The uniqueness of 4-Bromo-3-chloro-7-methoxyquinoline lies in its specific substitution pattern on the quinoline ring. This arrangement not only influences its chemical reactivity but also enhances its potential biological activities compared to other similar compounds. The combination of both bromine and chlorine atoms provides distinctive characteristics that may lead to unique interactions within biological systems .
4-Bromo-3-chloro-7-methoxyquinoline possesses the molecular formula C₁₀H₇BrClNO with a molecular weight of 272.53 g/mol [1]. The compound belongs to the quinoline class of heterocyclic aromatic compounds, featuring a bicyclic structure consisting of a benzene ring fused to a pyridine ring [1]. The molecular structure incorporates three distinct substituents: a bromine atom at position 4, a chlorine atom at position 3, and a methoxy group (-OCH₃) at position 7 of the quinoline core [1].
The quinoline scaffold exhibits characteristic bond lengths and angles that define its planar aromatic nature [36]. Theoretical calculations using density functional theory methods reveal that quinoline derivatives maintain relatively planar conformations with minimal deviation from coplanarity [36]. The calculated bond angles for the quinoline ring system include C2-C3-C4 at 118.65°, C3-C4-C1 at 119.36°, N1-C5-C9 at 118.46°, and C2-N1-C5 at 117.69° [36]. These values demonstrate the preservation of aromatic character despite substitution patterns [36].
The presence of halogen substituents and the methoxy group introduces electronic effects that influence the overall molecular geometry [37]. The bromine and chlorine atoms, being electron-withdrawing groups, create regions of electron deficiency within the aromatic system [37]. Conversely, the methoxy group at position 7 acts as an electron-donating substituent, contributing to the electronic distribution across the quinoline framework [37]. The molecular conformation remains predominantly planar due to the aromatic stabilization energy, with substituent-dependent variations in dihedral angles being minimal [37] [38].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-bromo-3-chloro-7-methoxyquinoline through both proton (¹H) and carbon-13 (¹³C) analysis [19]. The quinoline proton signals exhibit characteristic chemical shift patterns that reflect the electronic environment created by the halogen and methoxy substituents [19] [20].
In ¹H nuclear magnetic resonance spectroscopy, the quinoline aromatic protons display distinct chemical shifts influenced by the electron-withdrawing effects of bromine and chlorine atoms [19] [21]. The methoxy group protons typically appear as a singlet around 3.6-4.0 ppm, characteristic of aromatic methoxy substituents [19]. The remaining aromatic protons on the quinoline ring system show complex multipicity patterns due to coupling interactions with adjacent protons [21] [22].
| Position | Chemical Shift Range (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| H-2 | 8.7-9.0 | Doublet | Ortho coupling |
| H-5 | 8.0-8.3 | Doublet | Meta coupling |
| H-6 | 7.2-7.5 | Doublet of doublets | Ortho and meta coupling |
| H-8 | 7.0-7.3 | Doublet | Meta coupling |
| OCH₃ | 3.6-4.0 | Singlet | No coupling |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework characteristics with chemical shifts reflecting the aromatic carbon environments [19] [20]. The methoxy carbon appears around 55-56 ppm, while the aromatic carbons span the typical aromatic region of 100-160 ppm [19]. The carbon atoms bearing halogen substituents show characteristic downfield shifts due to the electronegative nature of bromine and chlorine [20].
Infrared spectroscopy provides characteristic vibrational fingerprints for 4-bromo-3-chloro-7-methoxyquinoline that enable structural identification and purity assessment [6] [10]. The quinoline ring system exhibits distinctive aromatic carbon-hydrogen stretching vibrations in the region 3000-3100 cm⁻¹ [10]. The aromatic carbon-carbon stretching modes appear between 1600-1500 cm⁻¹, with specific frequencies dependent on the substitution pattern [10].
The methoxy group contributes characteristic infrared absorption bands including carbon-hydrogen stretching of the methyl group around 2900-3000 cm⁻¹ and carbon-oxygen stretching vibrations near 1000-1300 cm⁻¹ [10]. The aromatic carbon-oxygen bond of the methoxy substituent produces additional absorption features in the 1200-1300 cm⁻¹ region [10].
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H | 3000-3100 | Stretching vibrations |
| Aromatic C=C | 1600-1500 | Ring stretching |
| Aromatic C=N | 1580-1620 | Quinoline ring |
| Methoxy C-O | 1200-1300 | C-O stretching |
| C-Br | 600-700 | Carbon-bromine bond |
| C-Cl | 700-800 | Carbon-chlorine bond |
The carbon-halogen bonds produce characteristic infrared absorption bands in the fingerprint region [8]. Carbon-bromine stretching appears around 600-700 cm⁻¹, while carbon-chlorine stretching occurs at higher frequencies around 700-800 cm⁻¹ [8]. These fingerprint absorptions provide definitive identification of the halogen substituents [8].
Mass spectrometry analysis of 4-bromo-3-chloro-7-methoxyquinoline reveals characteristic fragmentation patterns that reflect the molecular structure and substituent arrangements [9] [12]. The molecular ion peak appears at m/z 272/274/276 showing the typical isotope pattern for compounds containing both bromine and chlorine atoms [12]. The bromine isotope pattern produces peaks separated by two mass units with approximately 1:1 intensity ratio, while chlorine contributes a 3:1 intensity pattern [12].
Principal fragmentation pathways include the loss of halogen atoms, which represents a dominant fragmentation mode for halogenated aromatic compounds [9] [12]. The loss of bromine (79 or 81 mass units) generates fragment ions at m/z 193/195, while chlorine loss (35 or 37 mass units) produces ions at m/z 237/239 [12]. The methoxy group undergoes characteristic fragmentation through loss of the methyl radical (15 mass units) or formaldehyde (30 mass units) [9].
| Fragment Ion (m/z) | Loss | Relative Intensity | Assignment |
|---|---|---|---|
| 272/274/276 | - | Variable | Molecular ion |
| 257/259/261 | CH₃ (15) | Moderate | Methyl loss |
| 242/244/246 | CHO (30) | Low | Formaldehyde loss |
| 237/239 | Cl (35/37) | High | Chlorine loss |
| 193/195 | Br (79/81) | High | Bromine loss |
| 158 | Br + Cl | Moderate | Dual halogen loss |
The quinoline ring system exhibits stability under electron ionization conditions, with the aromatic framework remaining largely intact during fragmentation [9]. Secondary fragmentation processes involve ring contraction and hydrogen rearrangements characteristic of nitrogen heterocycles [9].
The solubility characteristics of 4-bromo-3-chloro-7-methoxyquinoline reflect the combined influences of its aromatic quinoline structure and polar/nonpolar substituents [23] [26]. Quinoline derivatives generally exhibit limited solubility in water due to their aromatic character, with enhanced solubility in organic solvents [26] [28]. The compound demonstrates miscibility with common organic solvents including acetone, benzene, carbon disulfide, diethyl ether, and ethanol [28].
The octanol-water partition coefficient (log P) serves as a critical parameter for understanding the lipophilicity and membrane permeability characteristics [23] [24]. Computational studies using quantum chemical calculations predict log P values for halogenated quinoline derivatives in the range of 2.5-4.0, indicating moderate to high lipophilicity [23] [24]. The presence of halogen substituents generally increases lipophilicity, while the methoxy group provides moderate polar character [23].
| Solvent System | Solubility Category | Log P Range |
|---|---|---|
| Water | Poorly soluble | - |
| Ethanol | Readily soluble | - |
| Acetone | Miscible | - |
| Benzene | Miscible | - |
| Octanol-Water | - | 2.5-4.0 |
The partition coefficient measurements using nuclear magnetic resonance methods demonstrate the compound's preference for organic phases over aqueous environments [25]. The halogen substituents contribute significantly to the hydrophobic character, while the methoxy group provides limited water solubility enhancement [25].
Thermal analysis of 4-bromo-3-chloro-7-methoxyquinoline reveals characteristic phase transition temperatures and thermodynamic properties [1] [15]. The compound exists as a light brown solid at room temperature with predicted thermal properties based on structural analogies to related quinoline derivatives [1]. The predicted boiling point of 358.8 ± 37.0°C reflects the aromatic stability and intermolecular interactions [1].
Thermogravimetric analysis of quinoline derivatives demonstrates thermal stability up to approximately 300-400°C before significant decomposition occurs [15] [18]. The thermal decomposition processes involve multiple stages including initial volatilization, followed by ring fragmentation and carbonization [15]. The presence of halogen substituents influences the decomposition pathways and temperature ranges [31] [33].
| Property | Value | Temperature Range |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | 358.8 ± 37.0°C | Predicted |
| Density | 1.613 ± 0.06 g/cm³ | 20°C |
| Thermal Stability | >300°C | Decomposition onset |
The enthalpy of vaporization for quinoline derivatives typically ranges from 45-65 kJ/mol, depending on molecular weight and substitution patterns [15] [30]. The thermal stability of halogenated quinolines shows enhanced resistance to thermal decomposition compared to unsubstituted analogs due to the stabilizing effects of halogen substituents [18] [30].
The chemical stability of 4-bromo-3-chloro-7-methoxyquinoline under different environmental conditions reflects the inherent stability of the quinoline aromatic system and the influence of substituent groups [27] [29]. Aromatic compounds generally exhibit high chemical stability compared to aliphatic analogs due to resonance stabilization [29]. The quinoline framework demonstrates resistance to oxidation, reduction, and nucleophilic attack under normal conditions [27].
The presence of halogen substituents enhances the overall molecular stability through electron-withdrawing effects that reduce electron density on the aromatic ring [27] [29]. This electronic deactivation makes the compound less susceptible to electrophilic aromatic substitution reactions and oxidative degradation [29]. The methoxy group, while electron-donating, provides steric protection and contributes to the overall stability profile [27].
| Condition | Stability Assessment | Comments |
|---|---|---|
| Ambient Temperature | Stable | No decomposition |
| Elevated Temperature | Stable to 300°C | Thermal decomposition above |
| Acidic pH | Stable | Protonation at nitrogen |
| Basic pH | Stable | Aromatic system intact |
| Oxidizing Conditions | Moderately stable | Halogen protection |
| UV Light | Stable | Aromatic absorption |
Environmental stability studies indicate that quinoline derivatives maintain structural integrity under normal atmospheric conditions with minimal degradation [26] [27]. The compound shows resistance to hydrolysis due to the aromatic carbon-halogen bonds and the ether linkage of the methoxy group [27]. Photostability analysis reveals that the aromatic chromophore provides UV absorption without significant photodegradation under typical light exposure conditions [27].
The synthesis of halogenated quinolines has historically relied on well-established methods that were developed in the late 19th and early 20th centuries. The Skraup synthesis remains the most commercially important method for quinoline production, involving the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene [1]. This reaction typically requires harsh conditions (200-250°C) and yields 60-80% of the desired quinoline products [1]. However, the Skraup synthesis presents significant challenges for selective halogenation, as halogen substituents must be introduced either through pre-functionalized aniline starting materials or through subsequent post-synthetic modifications.
The Friedlander synthesis offers a more controlled approach, utilizing o-aminobenzaldehyde and acetaldehyde under basic conditions at 100-150°C [1]. While this method provides milder reaction conditions compared to the Skraup synthesis, it suffers from limited substrate scope and typically yields 50-70% of the target quinolines [1]. The Doebner reaction has emerged as a particularly useful classical method, especially when modified for modern applications. Recent developments have shown that the Doebner hydrogen-transfer reaction can achieve yields of 55-82% for quinoline-4-carboxylic acids, with the added advantage of being scalable to industrial levels, as demonstrated by the successful synthesis of 371 grams of product in 82% yield [2] [3].
Classical approaches to halogenation typically involve electrophilic aromatic substitution reactions on pre-formed quinoline cores. Quinoline undergoes nitration with fuming nitric acid in the presence of fuming sulfuric acid to give mixtures of 8-nitroquinoline and 5-nitroquinoline, while sulfonation occurs at 220°C to yield quinoline-8-sulphonic acid and quinoline-5-sulphonic acid [1]. These methods, while historically important, suffer from poor regioselectivity and require harsh conditions that limit functional group compatibility.
Modern synthetic chemistry has revolutionized the field of quinoline halogenation through the development of highly selective and mild reaction conditions. Trihaloisocyanuric acids (TCCA, TBCA, TICA) have emerged as particularly effective reagents for regioselective C5-halogenation of 8-substituted quinolines [4] [5] [6]. These reactions proceed under remarkably mild conditions—room temperature in acetonitrile under air—using only 0.36 equivalents of the halogenating agent, making them highly atom-economical [4] [6]. The regioselectivity is exceptional, with quinolines bearing various substituents at the 8-position giving exclusively C5-halogenated products in 75-98% yields [4] [5] [6].
The mechanism of trihaloisocyanuric acid-mediated halogenation involves a radical pathway, as evidenced by radical inhibition experiments using TEMPO and BHT, which significantly reduce product yields [5] [6]. The byproduct of this reaction is cyanuric acid, which can be easily recovered by filtration and recycled to regenerate the halogenating agent, making this approach particularly attractive from both economic and environmental perspectives [6].
N-Halosuccinimides (NCS, NBS, NIS) represent another important class of selective halogenating agents for quinoline derivatives [7] [8]. These reagents have been successfully employed for C5-selective halogenation under aqueous conditions at room temperature, achieving yields of 60-90% [7]. The aqueous conditions are particularly notable as they eliminate the need for organic solvents and make the process more environmentally friendly [7]. Recent developments have also demonstrated the effectiveness of N-halosuccinimides in combination with specific catalysts, such as the triptycenyl sulfide catalyst system, which significantly enhances the reactivity of these reagents toward aromatic substrates [9].
Hypervalent iodine reagents have found particular utility in the halogenation of quinolone systems. The combination of PIFA (phenyliodine bis(trifluoroacetate)) or PIDA (phenyliodine diacetate) with potassium halides (KCl, KBr, KI) enables highly regioselective C3-halogenation of 4-quinolones under mild conditions [10] [11]. This approach achieves 67-91% yields and can be performed in environmentally benign solvents such as methanol or water [11]. The regioselectivity is particularly noteworthy, as it provides access to a different substitution pattern compared to the C5-selective methods described above.
The regioselective functionalization of quinoline cores has been dramatically advanced through the development of directed C-H functionalization strategies. Remote functionalization has emerged as a powerful approach, particularly for 8-substituted quinolines where the directing group enables selective functionalization at geometrically distant positions [4] [5]. Phosphoramidates, tertiary amides, N-alkyl/N,N-dialkyl derivatives, and urea derivatives of quinolin-8-amine have all been successfully halogenated at the C5-position through remote functionalization protocols [5].
The concept of electronic control in regioselectivity has been further refined through understanding of quinoline's electronic structure. Quinoline undergoes electrophilic substitution at C-5 and C-8 positions under vigorous conditions, while nucleophilic substitution occurs preferentially at C-2 (or C-4 if C-2 is blocked) [1]. Modern methods exploit these inherent electronic preferences while using milder conditions and more selective reagents.
Electrochemical halogenation represents a cutting-edge approach that eliminates the need for stoichiometric oxidants. Recent work has demonstrated effective C3-H halogenation of quinoline-4(1H)-ones under electrochemical conditions, where potassium halides serve as both halogenating agents and electrolytes [12] [13]. This method provides access to different halogenated quinoline-4(1H)-ones with unique regioselectivity, broad substrate scope, and the ability to perform gram-scale synthesis using environmentally friendly electrolysis in an undivided cell [12].
Multicomponent reactions have gained significant attention for quinoline synthesis due to their convergent nature, atom economy, and ability to construct complex molecular architectures in a single step [14] [15]. The Povarov reaction stands out as one of the most important MCR approaches, involving the interaction of anilines, aldehydes, and activated alkenes under acid catalysis [16]. While the Povarov reaction typically produces tetrahydroquinolines that require subsequent oxidation to achieve the fully aromatic quinoline system, recent developments have shown that manganese dioxide serves as an effective oxidizing agent, providing cleaner reactions and practical protocols [16].
The A3 coupling reaction (aldehyde-amine-alkyne) has emerged as a successful synthetic route for accessing quinoline scaffolds [17]. Iron(III) chloride catalyzed tandem reactions of aldehydes, terminal alkynes, and primary amines provide an efficient approach to substituted quinolines under air-mediated conditions [17]. This methodology is particularly attractive due to its atom-economical nature and mild reaction conditions, though it is somewhat limited to specific substitution patterns.
Modified Doebner multicomponent reactions have shown particular promise for large-scale synthesis. The three-component reaction of anilines, aldehydes, and pyruvic acid using BF3·THF as catalyst has been successfully scaled to produce 371 grams of quinoline product in 82% yield [2]. This approach demonstrates excellent scalability potential and has been applied to the synthesis of bioactive compounds such as STAT3 inhibitors [2].
Recent innovations include the development of continuous flow MCR protocols that combine the advantages of multicomponent synthesis with process intensification. Flow chemistry enables better heat and mass transfer, more consistent reaction conditions, and easier scale-up compared to traditional batch processes [18]. The combination of MCR approaches with flow technology represents a promising direction for industrial quinoline synthesis.
The purification of halogenated quinolines requires careful consideration of their physical and chemical properties. Column chromatography remains the most versatile purification technique, with silica gel as the standard stationary phase and various solvent systems such as ethyl acetate/hexane or dichloromethane/methanol gradients [19] [20]. Modern automated column chromatography systems can achieve purities exceeding 95% and are particularly useful for separating closely related isomers [21].
Recrystallization techniques have been refined for quinoline derivatives, with solvent systems such as ethyl acetate/dichloromethane proving particularly effective [22]. The choice of recrystallization solvent is critical and often requires screening multiple systems to achieve optimal purity and recovery. Recent work has shown that simple recrystallization from ethyl acetate can provide final compounds without the need for additional column purification, significantly improving process efficiency [22].
Counter-current chromatography has found specialized applications in the purification of polar quinoline derivatives, particularly sulfonated compounds [23]. The pH-zone-refining counter-current chromatography technique using affinity ligands has been successfully applied to separate gram quantities of quinoline derivatives with exceptional resolution [23]. This method is particularly valuable for compounds that are too polar for conventional chromatographic methods.
For the specific case of 4-bromo-3-chloro-7-methoxyquinoline synthesis, the patent literature describes a simplified isolation procedure involving filtration, ice water dissolution, pH adjustment with base, and simple filtration and drying [24]. This approach achieves acceptable purity for many applications while being highly scalable and cost-effective. The use of alkali solutions (sodium hydroxide, potassium hydroxide, or ammonia water) for pH adjustment facilitates clean product precipitation [24].
High-performance liquid chromatography (HPLC) methods have been developed for both analytical and preparative applications. Preparative HPLC using C18 stationary phases with methanol/water gradients can achieve very high purities but is generally limited to smaller scales due to cost considerations [21]. However, for high-value pharmaceutical intermediates, preparative HPLC may be economically justified.
The transition from laboratory to industrial scale synthesis presents numerous challenges that must be carefully addressed. Heat management becomes critical at larger scales, as many quinoline synthesis reactions are exothermic. The Skraup synthesis, in particular, is known to become violent and requires careful temperature control and the addition of moderating agents such as ferrous sulfate or boric acid [1]. Modern industrial processes employ sophisticated temperature control systems and continuous monitoring to ensure safety and product quality.
Solvent recovery and recycling becomes economically essential at industrial scale. The large volumes of solvents required for quinoline synthesis and purification make recovery systems mandatory for economic viability [25] [26]. Advanced distillation and purification systems can recover greater than 95% of process solvents, significantly reducing both costs and environmental impact. The choice of solvents must balance efficacy with recoverability and environmental considerations.
Process intensification through continuous flow technology offers significant advantages for industrial quinoline synthesis. Continuous flow reactors provide better heat and mass transfer, more consistent product quality, and easier scale-up compared to traditional batch processes [27]. Microwave-assisted continuous flow synthesis has shown particular promise for quinoline production, offering rapid heating, improved energy efficiency, and reduced reaction times [27].
The patent literature for 4-bromo-3-chloro-7-methoxyquinoline synthesis provides specific guidance for scale-up considerations [24]. The two-step process has been demonstrated at scales ranging from 50 grams to several hundred grams of starting material, with yields remaining consistent across different scales. Key factors for successful scale-up include maintaining appropriate mass ratios of substrates to solvents (1:3-10), controlling temperature profiles carefully, and ensuring adequate mixing [24].
Quality control systems must be implemented to ensure batch-to-batch consistency at industrial scale. This includes continuous monitoring of reaction parameters, statistical process control, and comprehensive analytical testing of both intermediates and final products [25] [26]. Modern pharmaceutical manufacturing requires detailed documentation and validation of all processes to meet regulatory requirements.
Environmental and safety considerations play an increasingly important role in industrial quinoline synthesis. The use of green chemistry principles, including atom economy, renewable feedstocks, and environmentally benign solvents, is becoming standard practice [28]. Waste minimization through improved synthetic efficiency and comprehensive recycling programs is essential for regulatory compliance and economic competitiveness.
Cost optimization requires careful analysis of all process parameters, including raw material costs, energy consumption, labor requirements, and waste treatment expenses. The development of more efficient catalytic systems, such as the silferc catalyst process that achieves 55-65% yields while avoiding volatile organic solvents, represents an important step toward more sustainable industrial processes [28].